molecular formula C11H16N4O2 B2641203 Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate CAS No. 1936361-46-4

Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate

Cat. No.: B2641203
CAS No.: 1936361-46-4
M. Wt: 236.275
InChI Key: YSJCBFKMWKELJK-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate is a specialized pteridine derivative designed for use in pharmaceutical and bioorganic research. The pteridine core is a privileged structure in medicinal chemistry, serving as the foundational scaffold for critical enzyme cofactors such as tetrahydrobiopterin and molybdopterin . This particular compound, featuring a carboxylate group protected by a tert-butyl ester, is synthesized to facilitate further chemical modifications. The dihydropteridine structure is of significant interest as it mirrors the reduced state of biologically active pterins that are essential for redox processes and enzyme function . Researchers can utilize this molecule as a key synthetic intermediate to develop novel compounds that target essential biological pathways. Its primary research value lies in the exploration of pteridine-based inhibitors for enzymes like dihydrofolate reductase (DHFR) , or in the construction of more complex molecules that mimic natural pterin-containing cofactors . The tert-butyl protecting group enhances the molecule's stability and solubility for synthetic operations, allowing for efficient downstream conjugation and library development aimed at probing biological mechanisms or discovering new therapeutic agents .

Properties

IUPAC Name

tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-5-4-13-8-6-12-7-14-9(8)15/h6-7,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJCBFKMWKELJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CN=CN=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936361-46-4
Record name tert-butyl 5,6,7,8-tetrahydropteridine-8-carboxylate
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Preparation Methods

The synthesis of tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate has been studied for its role as a precursor in the synthesis of various pharmaceuticals. Its structure allows it to be utilized in the development of compounds that target specific biological pathways.

Case Study: Synthesis of Antitumor Agents
Recent research has focused on synthesizing derivatives of this compound to enhance its solubility and bioavailability. For instance, a study reported the synthesis of prodrugs based on this compound that demonstrated improved pharmacokinetic properties, including enhanced stability in plasma and increased tumor targeting capabilities .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, making it useful for creating complex molecules.

Synthetic Pathways
The synthetic methods for this compound typically involve multi-step reactions that allow for modifications to achieve desired derivatives. A notable synthetic route involves the use of hydrazine hydrate for cyclization reactions, yielding derivatives with enhanced biological activity .

Agricultural Applications

There is emerging interest in the application of this compound in agriculture, particularly as a potential herbicide or pesticide. Research indicates that derivatives of this compound can exhibit herbicidal activity, providing a basis for developing new agricultural chemicals.

Case Study: Herbicidal Activity
A study evaluated several derivatives of this compound for their herbicidal properties. Results showed that certain modifications led to increased efficacy against specific weed species while maintaining low toxicity to crops .

Biochemical Applications

In biochemistry, this compound's derivatives have been investigated for their potential as enzyme inhibitors. The structural characteristics of this compound allow it to interact with various enzymes involved in metabolic pathways.

Enzyme Inhibition Studies
Research has demonstrated that certain derivatives can inhibit enzymes related to cancer metabolism, suggesting potential therapeutic applications in oncology . These studies often involve screening various analogs to identify those with the most promising inhibitory effects.

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor for pharmaceutical synthesisImproved solubility and tumor targeting
Organic SynthesisBuilding block for complex molecule creationMulti-step reactions yielding active derivatives
Agricultural ApplicationsPotential herbicide or pesticideEffective against specific weed species
Biochemical ApplicationsEnzyme inhibitor in metabolic pathwaysInhibitory effects on cancer-related enzymes

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • This may enhance binding affinity in biological targets.
  • The pyrrolidine derivative’s hydroxymethyl and methoxyphenyl groups introduce hydrogen-bonding and lipophilic interactions, broadening its utility in chiral synthesis .

Comparison with Other tert-Butyl Esters

Tert-butyl esters are widely used to protect carboxylic acids during synthesis. For example:

  • tert-Butyl acetate : A simple ester with high volatility, used as a solvent.
  • tert-Butyl carbamate (Boc) : A protective group for amines in peptide synthesis.

The tert-butyl group in the target compound likely improves solubility in organic solvents compared to unesterified pteridine derivatives, facilitating purification and handling. However, its larger bicyclic system may reduce volatility compared to simpler esters like tert-butyl acetate.

Research Findings and Limitations

  • Synthetic Challenges : The pteridine ring’s electron-deficient nature complicates functionalization. Strategies for introducing the tert-butyl ester may require specialized reagents or conditions.
  • Biological Activity: Pteridine analogs are known inhibitors of dihydrofolate reductase (DHFR), but the tert-butyl ester’s impact on bioavailability remains unstudied for this compound.

4. Conclusion this compound occupies a unique niche among tert-butyl esters due to its pteridine core. Further research is needed to elucidate its pharmacokinetic and toxicological profiles.

Biological Activity

Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Overview of the Compound

This compound belongs to the class of pteridines, which are heterocyclic compounds characterized by a fused pyrimidine and pyrazine ring structure. The compound's unique chemical properties make it a valuable candidate for various biological studies and drug development efforts.

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. It is believed to modulate various biological pathways by acting on molecular targets such as enzymes and receptors. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes .

2. Therapeutic Potential

The compound is being investigated for its potential therapeutic applications in several fields:

  • Antimicrobial Activity: Preliminary research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. This makes it a candidate for further exploration in the development of new antibiotics .
  • Anti-inflammatory Effects: There is evidence suggesting that this compound may have anti-inflammatory effects, potentially offering benefits in treating inflammatory diseases .
  • Cancer Research: The compound's ability to interact with specific cellular pathways positions it as a potential agent in cancer therapy, although more research is needed to fully elucidate its efficacy .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Chemical PropertiesDescribes synthesis methods and chemical reactions.
Antimicrobial ActivityShows effectiveness against specific bacterial strains.
Anti-inflammatory PotentialSuggests mechanisms for reducing inflammation markers.
Cancer TherapeuticsExplores pathways affected by the compound in cancer cells.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Mycobacterium tuberculosis. The research highlighted the compound's ability to penetrate bacterial cell walls and inhibit growth through oxidative stress mechanisms. This study provides a promising avenue for developing new treatments for resistant strains of tuberculosis .

Comparative Analysis

When comparing this compound with similar compounds, it exhibits distinct biological activities due to its unique structural features. For instance:

Compound NameSimilarity ScoreNotable Activity
Tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate0.88Moderate antimicrobial properties
Tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate0.82Anti-cancer activity

This comparative analysis indicates that while there are structural similarities among these compounds, their biological activities can vary significantly based on functional groups and molecular interactions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate with high purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent choice, and catalyst loading. For example, in analogous systems like tert-butyl carbazate derivatives, X-ray crystallography (e.g., planarity analysis of intermediates) is critical for confirming structural integrity . Additionally, purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures removal of byproducts. Safety protocols, such as inert atmosphere handling (to prevent hydrolysis) and proper waste disposal, should align with guidelines for tert-butyl derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, as tert-butyl esters are prone to hydrolysis. Safety data for structurally similar compounds emphasize using explosion-proof equipment and grounding during transfers to mitigate static discharge risks . For lab handling, use fume hoods, nitrile gloves, and eye protection to minimize exposure .

Advanced Research Questions

Q. How can experimental design principles be applied to optimize reaction conditions for functionalizing this compound?

  • Methodological Answer : Employ a uniform-rotatable experimental design (e.g., varying reaction time, substrate ratios, and catalyst concentration) to identify optimal conditions. For instance, in epoxidation studies using tert-butyl hydroperoxide, such designs revealed nonlinear relationships between catalyst loading and yield . Statistical tools like ANOVA can isolate significant factors, while response surface methodology (RSM) models predict maxima for parameters like conversion efficiency.

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in tert-butyl pteridine derivatives, and how should contradictory data be analyzed?

  • Methodological Answer : Multi-modal characterization is essential:

  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., planarity deviations in aza-aspartame analogs) .
  • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR can detect tautomeric equilibria or dynamic processes. For example, tert-butyl cations in zeolites were confirmed via 13C^{13}\text{C} CP/MAS NMR combined with DFT calculations .
  • DFT calculations : Validate experimental data by simulating chemical shifts or reaction pathways. Discrepancies between experimental and theoretical results may indicate unaccounted solvent effects or transition states.

Q. How can researchers address contradictions in mechanistic proposals for reactions involving this compound?

  • Methodological Answer : Use isotopic labeling (e.g., 18O^{18}\text{O} or 2H^{2}\text{H}) to trace reaction pathways. For acid-catalyzed mechanisms, in situ NMR or IR spectroscopy can monitor intermediate formation, as demonstrated in studies of tert-butyl cations in H-ZSM-5 zeolites . Kinetic isotope effects (KIEs) and Eyring plot analysis further differentiate between concerted and stepwise mechanisms.

Q. What strategies mitigate challenges in scaling up the synthesis of tert-butyl pteridine derivatives without compromising yield?

  • Methodological Answer : Transitioning from batch to flow chemistry improves heat and mass transfer, critical for exothermic reactions. Process analytical technology (PAT), such as inline FTIR or Raman spectroscopy, enables real-time monitoring of intermediates. For tert-butyl hydroperoxide-mediated reactions, maintaining stoichiometric control and avoiding localized overheating (to prevent decomposition) is vital .

Data Interpretation and Validation

Q. How should researchers validate the purity and identity of this compound derivatives?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
  • Elemental analysis : Validate empirical formulas, especially for novel derivatives. Cross-reference with computational predictions (e.g., m/z values from DFT-optimized structures) .

Safety and Compliance

Q. What are the critical safety protocols for handling tert-butyl derivatives in catalytic studies?

  • Methodological Answer : Follow hazard-specific guidelines:

  • Fire/explosion risks : Use non-sparking tools and grounded equipment during transfers .
  • Toxicity : Refer to safety data sheets (SDS) for LD50 values and PPE requirements. For tert-butyl hydroperoxide, avoid skin contact and use explosion-proof ventilation .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal and adhere to local regulations for halogenated waste .

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